molecular formula C8H11NO3 B126327 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one CAS No. 150307-84-9

4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one

Cat. No. B126327
M. Wt: 169.18 g/mol
InChI Key: BYDYHGRLZYYOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one, also known as HET0016, is a selective inhibitor of the enzyme 20-HETE synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. The inhibition of 20-HETE synthesis by HET0016 has been shown to have potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.

Mechanism Of Action

4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one selectively inhibits the synthesis of 20-HETE by inhibiting the enzyme 20-HETE synthase. 20-HETE is a potent vasoconstrictor and is involved in the regulation of blood pressure, renal function, and angiogenesis. By inhibiting the synthesis of 20-HETE, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to have potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.

Biochemical And Physiological Effects

4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. In animal models of hypertension, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. In addition, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Furthermore, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to reduce the infarct size in animal models of ischemic stroke.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one is its selectivity for 20-HETE synthase. This allows for more targeted inhibition of 20-HETE synthesis, which may reduce the potential for off-target effects. However, one limitation of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one is its relatively low potency, which may limit its efficacy in certain applications.

Future Directions

There are a number of potential future directions for research on 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one. One area of interest is the development of more potent inhibitors of 20-HETE synthase. In addition, further research is needed to determine the efficacy of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one in various disease models, including hypertension, cancer, and ischemic stroke. Finally, the potential long-term effects of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one on the cardiovascular system and other organs need to be further investigated.

Synthesis Methods

The synthesis of 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one involves the reaction of 3-propyl-4,5-dihydroisoxazole with ethyl glyoxalate in the presence of sodium ethoxide. The resulting product is then hydrolyzed with hydrochloric acid to yield 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one.

Scientific Research Applications

4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been extensively studied in various in vitro and in vivo models. In animal models of hypertension, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to lower blood pressure by inhibiting the vasoconstrictive effects of 20-HETE. In addition, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to inhibit the growth and migration of cancer cells in vitro and in vivo. Furthermore, 4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one has been shown to reduce the infarct size in animal models of ischemic stroke.

properties

CAS RN

150307-84-9

Product Name

4-(1-Hydroxyethylidene)-3-propylisoxazol-5(4H)-one

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

4-acetyl-3-propyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C8H11NO3/c1-3-4-6-7(5(2)10)8(11)12-9-6/h9H,3-4H2,1-2H3

InChI Key

BYDYHGRLZYYOEO-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=O)ON1)C(=O)C

Canonical SMILES

CCCC1=C(C(=O)ON1)C(=O)C

synonyms

5(4H)-Isoxazolone, 4-(1-hydroxyethylidene)-3-propyl- (9CI)

Origin of Product

United States

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